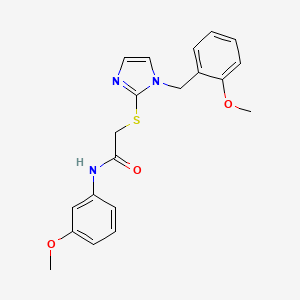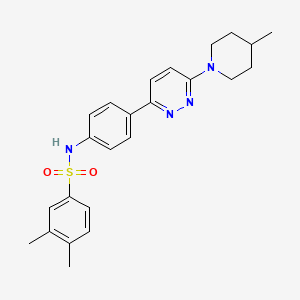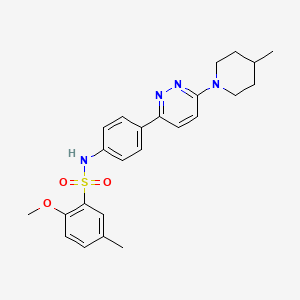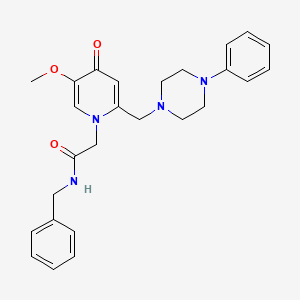
2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Descripción general
Descripción
2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide, also known as MIM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide involves the inhibition of the MDM2-p53 interaction, which is a critical pathway in cancer development. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. By inhibiting the MDM2-p53 interaction, this compound stabilizes the p53 protein and activates its tumor suppressor function, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, this compound reduces the accumulation of toxic proteins by activating the autophagy pathway, which is responsible for the degradation of cellular waste.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of toxic protein accumulation, and improvement of cognitive function. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, this compound activates the autophagy pathway, leading to the degradation of toxic proteins and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is its potential as a therapeutic agent for various diseases. This compound has been shown to have potent anti-cancer and neuroprotective effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations of this compound that can improve its solubility and bioavailability. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Finally, the development of new derivatives of this compound with improved potency and selectivity can also be a potential direction for future research.
Aplicaciones Científicas De Investigación
2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the MDM2-p53 interaction, which is a critical pathway in cancer development. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-8-5-7-16(12-17)22-19(24)14-27-20-21-10-11-23(20)13-15-6-3-4-9-18(15)26-2/h3-12H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBPBELUYMAABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3312511.png)








![4-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3312598.png)